molecular formula C9H4BrCl2F3O B13721092 2'-Bromo-6'-chloro-4'-(trifluoromethyl)phenacyl chloride

2'-Bromo-6'-chloro-4'-(trifluoromethyl)phenacyl chloride

Cat. No.: B13721092
M. Wt: 335.93 g/mol
InChI Key: GCFTXCCQYYPYMS-UHFFFAOYSA-N
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Description

2’-Bromo-6’-chloro-4’-(trifluoromethyl)phenacyl chloride is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-6’-chloro-4’-(trifluoromethyl)phenacyl chloride typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . This is followed by halogenation reactions to introduce the bromine and chlorine atoms .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-6’-chloro-4’-(trifluoromethyl)phenacyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic compounds, while oxidation and reduction reactions can produce ketones and alcohols, respectively .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Bromo-6’-chloro-4’-(trifluoromethyl)phenacyl chloride is unique due to the combination of bromine, chlorine, and trifluoromethyl groups attached to the phenacyl chloride moiety. This unique structure imparts distinct chemical properties, making it valuable for specific applications in synthetic chemistry and material science .

Properties

Molecular Formula

C9H4BrCl2F3O

Molecular Weight

335.93 g/mol

IUPAC Name

1-[2-bromo-6-chloro-4-(trifluoromethyl)phenyl]-2-chloroethanone

InChI

InChI=1S/C9H4BrCl2F3O/c10-5-1-4(9(13,14)15)2-6(12)8(5)7(16)3-11/h1-2H,3H2

InChI Key

GCFTXCCQYYPYMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)CCl)Br)C(F)(F)F

Origin of Product

United States

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